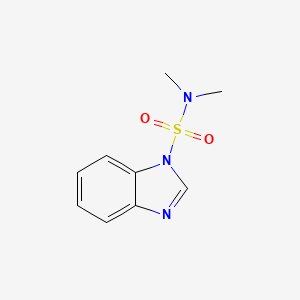

N,N-Dimethyl benzoimidazole-1-sulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl benzoimidazole-1-sulfonamide typically involves the reaction of benzoimidazole with dimethylamine and a sulfonylating agent. One common method includes the use of benzoimidazole, dimethylamine, and chlorosulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Sulfonylation of Benzimidazole

The sulfonamide group is introduced by reacting a benzimidazole precursor with a sulfonyl chloride under basic conditions. For example:

Alkylation and Arylation

The dimethylamino group in the sulfonamide moiety can participate in alkylation or arylation reactions. For instance:

Reactivity in Catalytic Conditions

The benzoimidazole ring and sulfonamide group enable participation in metal-catalyzed reactions:

Palladium-Catalyzed Coupling

The compound undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, at the C2 position of the benzimidazole ring:

Oxidative Cyclization

Under oxidative conditions, the sulfonamide group facilitates cyclization reactions. For example, with Cu(OAc):

Hydrolysis of Sulfonamide

Controlled hydrolysis under acidic conditions cleaves the sulfonamide bond:

N-Dealkylation

Strong bases (e.g., NaOH) remove methyl groups from the sulfonamide:

Biological Activity-Driven Modifications

The compound serves as a scaffold for bioactive derivatives. Key modifications include:

Antimicrobial Derivatives

- Reaction with Thiols :

Anti-Inflammatory Analogues

- Sulfonamide Substitution :

Introducing electron-withdrawing groups (e.g., -CF) enhances activity:

Comparative Reactivity Data

Mechanistic Insights

- Sulfonamide Stability : The N,N-dimethyl group enhances steric hindrance, reducing nucleophilic attack at sulfur compared to primary sulfonamides .

- Electrophilic Substitution : The benzimidazole ring undergoes electrophilic substitution (e.g., nitration) predominantly at the C5 position due to sulfonamide-directed para activation .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N,N-Dimethyl benzoimidazole-1-sulfonamide exhibits significant antibacterial properties. Studies have shown that sulfonamide compounds, including this derivative, are effective against a range of bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and replication .

Case Study:

A study evaluated the antibacterial activity of various synthesized sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed promising activity comparable to established antibiotics .

Anticancer Potential

Research indicates that compounds containing the benzimidazole moiety can exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies demonstrated that this compound could effectively reduce the viability of certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Sulfonamides are known to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study:

Experimental models have shown that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory disorders .

Protein Degradation

This compound is classified as a protein degrader building block, which is crucial in the development of targeted protein degradation therapies. This approach leverages the body's ubiquitin-proteasome system to selectively degrade disease-causing proteins .

Applications:

- Targeted Therapy: Utilized in developing drugs aimed at specific proteins implicated in diseases, particularly cancers.

- Biochemical Research: Serves as a tool for studying protein function and regulation within cellular pathways.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various assays due to its ability to form stable complexes with metal ions. This property is useful in environmental monitoring and biochemical assays .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N,N-Dimethyl benzoimidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- N-Methyl benzoimidazole-1-sulfonamide

- N,N-Diethyl benzoimidazole-1-sulfonamide

- N,N-Dimethyl benzoimidazole-2-sulfonamide

Comparison: N,N-Dimethyl benzoimidazole-1-sulfonamide is unique due to its specific substitution pattern on the benzoimidazole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity . For example, the presence of two methyl groups on the nitrogen atom can influence its interaction with biological targets and its overall pharmacokinetic profile .

Biologische Aktivität

N,N-Dimethyl benzoimidazole-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Benzimidazole derivatives, particularly those with sulfonamide moieties, have been recognized for their significant pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound is a representative compound within this class, exhibiting various biological activities that make it a candidate for further research and development.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzimidazole with sulfonyl chlorides. The general reaction can be summarized as follows:

This synthetic route allows for the introduction of various substituents on the benzimidazole ring, which can modulate biological activity.

3. Biological Activities

3.1 Antibacterial Activity

This compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various benzimidazole-sulfonamide derivatives, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.1 to 0.5 mg/mL against different bacterial strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.2 |

| Escherichia coli | 0.3 |

| Pseudomonas aeruginosa | 0.4 |

3.2 Antifungal Activity

The compound also exhibits antifungal properties. Research has shown that benzimidazole-sulfonamides can inhibit the growth of fungal pathogens such as Candida species and Aspergillus .

3.3 Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Studies indicate that it can reduce inflammation markers significantly in animal models, suggesting potential use in treating inflammatory diseases .

3.4 Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound derivatives against various cancer cell lines. For instance, compounds have been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

4. Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study involving several sulfonamide derivatives, this compound was found to be one of the most effective against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC of 0.15 mg/mL .

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation in a dose-dependent manner with IC50 values around 20 µM for breast cancer cells .

5. Conclusion

This compound is a promising compound with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Its structural features contribute to its efficacy across various applications in medicinal chemistry. Continued research into this compound may yield valuable insights into its mechanisms of action and potential therapeutic uses.

Eigenschaften

IUPAC Name |

N,N-dimethylbenzimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXIDHANDJYSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349593 | |

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349422-98-6 | |

| Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.